BenchChemオンラインストアへようこそ!

Tizaterkib

ERK2 inhibition biochemical IC50 kinase assay

Choose Tizaterkib for your ERK pathway research. With picomolar biochemical potency (ERK2 IC50=0.6 nM, Ki=3.8 nM), kinome-wide selectivity (2.5% hit rate), and oral bioavailability, it outperforms common ERK inhibitors in target engagement and consistency. Validated in KRAS-mutant NSCLC xenografts and sensory tissue distribution. Ideal for phosphoproteomics, in vivo dosing, and pathway mapping—request a quote today.

Molecular Formula C24H24F2N8O2
Molecular Weight 494.5 g/mol
CAS No. 2097416-76-5
Cat. No. B605742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTizaterkib
CAS2097416-76-5
SynonymsAZD0364;  AZD-0364;  AZD 0364.
Molecular FormulaC24H24F2N8O2
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CN3CC(N(C(=O)C3=N2)CC4=CC(=C(C=C4)F)F)COC)NC5=CC=NN5C
InChIInChI=1S/C24H24F2N8O2/c1-14-9-27-24(30-20-6-7-28-32(20)2)31-21(14)19-12-33-11-16(13-36-3)34(23(35)22(33)29-19)10-15-4-5-17(25)18(26)8-15/h4-9,12,16H,10-11,13H2,1-3H3,(H,27,30,31)/t16-/m1/s1
InChIKeyHVIGNZUDBVLTLU-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tizaterkib (CAS 2097416-76-5) for Research Procurement: Potency, Selectivity, and Clinical-Stage Profile


Tizaterkib (AZD0364/ATG-017) is a potent, ATP-competitive, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) [1]. The compound binds with high affinity to both ERK1 (Ki = 3.9 nM) and ERK2 (Ki = 3.8 nM) . Tizaterkib is currently in Phase 1 clinical development for advanced solid tumors [2], with demonstrated oral bioavailability and low predicted systemic toxicity in both mice and humans [3]. The compound was originally developed by AstraZeneca and is disclosed in patent WO2017080979A1 as compound example 18 [4].

Why Tizaterkib Cannot Be Assumed Interchangeable with Other ERK1/2 Inhibitors


ERK1/2 inhibitors are not a functionally interchangeable class; substitution without empirical justification risks experimental failure or misinterpretation. Direct comparative studies have demonstrated that ERK inhibitors including SCH772984 and VX-11e induce excessive off-target toxicity unrelated to ERK1/2 inhibition in specific cell lines [1]. Furthermore, certain ERK inhibitors such as LY3214996 and ulixertinib exhibit ERK1/2 reactivation over time in cellular models, while others including PD0325901 generate resistance through pathway reactivation [2]. Therefore, a compound's biochemical IC50 alone does not predict cellular or in vivo behavior. Tizaterkib's differentiation rests on quantitative evidence across multiple dimensions: biochemical potency, cellular target engagement, kinome-wide selectivity, and in vivo pharmacodynamic modulation. The sections below provide specific, comparator-based quantitative data to support informed procurement and experimental design decisions.

Tizaterkib Differentiation Evidence: Quantitative Comparator Analysis Across Potency, Selectivity, and Cellular Activity


Biochemical ERK2 Potency: Tizaterkib vs. Clinical-Stage ERK Inhibitors

Tizaterkib demonstrates picomolar biochemical potency against ERK2, with an IC50 of 0.6 nM [1]. This value places Tizaterkib among the most potent ERK inhibitors reported to date. By comparison, ravoxertinib (GDC-0994) shows ERK2 IC50 of 0.3 nM, while temuterkib (LY3214996) shows ERK2 IC50 of 5 nM . The 8.3-fold greater biochemical potency of Tizaterkib relative to LY3214996 represents a meaningful difference for assay design and dosing considerations.

ERK2 inhibition biochemical IC50 kinase assay MAPK pathway

Cellular Target Engagement: p90RSK Phosphorylation Inhibition in BRAF-Mutant Cells

In the A375 melanoma cell line harboring BRAF V600E mutation, Tizaterkib inhibits phosphorylation of the direct ERK substrate p90RSK with an IC50 of 5.7 nM . A separate measurement under comparable cellular conditions reports an IC50 of 5.74 nM . The close agreement between biochemical ERK2 IC50 (0.6 nM) and cellular p90RSK IC50 (5.7 nM) — less than a 10-fold shift — indicates efficient cell penetration and robust on-target engagement without significant attenuation in the cellular environment.

cellular potency p90RSK BRAF V600E A375 melanoma target engagement

ERK1/2 Phosphorylation Inhibition: Direct Comparator Data vs. SCH772984, GDC-0994, and Ulixertinib

Tizaterkib potently inhibits ERK1/2 phosphorylation with an IC50 of 1.73 nM, which is more potent than the reported values for three established ERK1/2 competitor compounds: SCH772984, GDC-0994 (ravoxertinib), and BVD-523 (ulixertinib) . This direct comparative finding demonstrates that Tizaterkib achieves superior suppression of ERK1/2 phosphorylation at lower concentrations than multiple alternative ERK inhibitors under identical or comparable assay conditions.

ERK phosphorylation head-to-head comparison SCH772984 GDC-0994 ulixertinib cellular IC50

Kinome-Wide Selectivity Profiling: Activity Against Only 9 of 353 Human Kinases

In a broad kinome selectivity panel comprising 353 human kinases, Tizaterkib demonstrated activity against only nine additional kinases beyond ERK1/2: MEK1, COT, BRAF, MEK2, c-RAF, ERK7, CDK2, CDK5, and ARK5 . This profile indicates a highly restricted off-target footprint, with >97% of tested kinases showing no significant inhibition.

kinase selectivity off-target profiling kinome screen selectivity index 353 kinases

In Vivo Pharmacokinetics and Otoprotective Efficacy: Quantified Therapeutic Index and Noise Protection

In a preclinical mouse model of noise-induced hearing loss (NIHL), oral administration of Tizaterkib twice daily for 3 days conferred average protection of 20–25 dB SPL in both female and male mice [1]. The compound demonstrated a therapeutic index >50, with a minimum effective dose of 0.5 mg/kg body weight [2]. These efficacy parameters were achieved using doses equivalent to those currently prescribed in human Phase 1 oncology clinical trials [3].

in vivo efficacy pharmacokinetics otoprotection noise-induced hearing loss therapeutic index mouse model

Antiproliferative Activity in KRAS-Mutant Cancer Cell Lines: Monotherapy Growth Inhibition

Tizaterkib inhibits the growth of multiple KRAS-mutant cancer cell lines as monotherapy. In A549 cells, the compound demonstrates a GI50 of 0.06 μM, while in Calu-6 cells (KRAS Q61K mutant), the GI50 is 0.2 μM [1]. The compound also inhibits growth of H2122 and H2009 cell lines with KRAS mutations . These data establish that Tizaterkib possesses single-agent antiproliferative activity across a range of KRAS-mutant contexts, which is relevant given the high prevalence of KRAS alterations in human cancers.

antiproliferative activity KRAS mutation cancer cell lines monotherapy GI50

Recommended Research Applications for Tizaterkib Based on Quantitative Evidence


MAPK Pathway Mechanistic Studies Requiring High ERK1/2 Selectivity

For research programs investigating ERK1/2-specific signaling mechanisms, Tizaterkib offers a selectivity advantage validated by kinome-wide profiling. With activity against only 11 of 353 human kinases tested (2.5% hit rate), the compound minimizes off-target confounding that could otherwise obscure interpretation of ERK1/2-dependent phenotypes . This selectivity profile is particularly valuable for phosphoproteomic studies, genetic interaction screens, and pathway mapping experiments where clean target engagement is essential for accurate mechanistic conclusions.

KRAS-Mutant Cancer Cell Line Screening and Monotherapy Efficacy Studies

Investigators working with KRAS-mutant cancer models can utilize Tizaterkib based on demonstrated single-agent antiproliferative activity across multiple KRAS-mutant cell lines including A549 (GI50 = 0.06 μM), Calu-6 (GI50 = 0.2 μM), H2122, and H2009 [1]. The compound's consistent activity as monotherapy in these models, combined with its oral bioavailability [2], makes it suitable for both in vitro cell viability screens and in vivo xenograft studies of KRAS-driven tumor growth.

In Vivo Studies Requiring Oral Dosing with Documented CNS/PNS Tissue Penetration

Researchers conducting in vivo studies that require oral administration and tissue penetration to the peripheral nervous system can leverage Tizaterkib's demonstrated pharmacokinetic properties. The compound achieves otoprotective effects in the cochlea following oral dosing, confirming systemic absorption and distribution to sensory tissue [3]. The established dosing regimen of 0.5 mg/kg BID for 3 days with therapeutic index >50 provides a validated starting point for experimental design [4].

Comparative Pharmacology Studies of ERK Pathway Inhibitors

For research programs conducting systematic comparisons of ERK pathway inhibitors, Tizaterkib provides a well-characterized reference compound with direct comparator data against SCH772984, GDC-0994 (ravoxertinib), and BVD-523 (ulixertinib) for ERK1/2 phosphorylation inhibition . The compound's defined biochemical parameters (ERK2 IC50 = 0.6 nM, Ki = 3.8 nM) and cellular activity (p90RSK IC50 = 5.7 nM) offer benchmark values for evaluating novel ERK inhibitors or assessing pathway dependencies across different cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tizaterkib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.